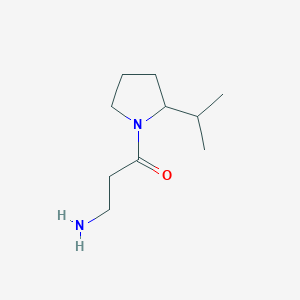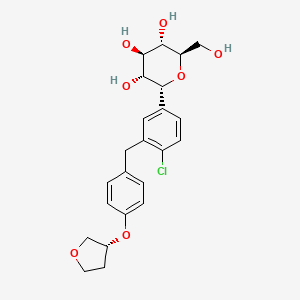
(R,R)-Empagliflozin Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-Empagliflozin Impurity is a byproduct or degradation product associated with the synthesis and storage of Empagliflozin, a medication used to treat type 2 diabetes. Impurities in pharmaceuticals are unwanted chemicals that remain with the active pharmaceutical ingredients or develop during formulation . The control and identification of these impurities are crucial for ensuring the safety and efficacy of the drug.
Méthodes De Préparation
The preparation of (R,R)-Empagliflozin Impurity involves synthetic routes similar to those used for the parent compound, Empagliflozin. The synthesis typically involves multiple steps, including the use of various reagents and catalysts. Industrial production methods often employ advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of impurities .
Analyse Des Réactions Chimiques
(R,R)-Empagliflozin Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(R,R)-Empagliflozin Impurity has several scientific research applications, including:
Chemistry: Used in the study of impurity profiling and the development of analytical techniques for impurity detection.
Biology: Used in the study of the biological effects of impurities on cellular processes.
Medicine: Used in the evaluation of the safety and efficacy of pharmaceutical products.
Industry: Used in the quality control and assurance processes in pharmaceutical manufacturing
Mécanisme D'action
The mechanism of action of (R,R)-Empagliflozin Impurity is not well-defined, as it is primarily considered an unwanted byproduct. understanding its molecular targets and pathways is crucial for assessing its potential impact on the efficacy and safety of the parent drug, Empagliflozin .
Comparaison Avec Des Composés Similaires
(R,R)-Empagliflozin Impurity can be compared with other impurities and degradation products associated with pharmaceutical compounds. Similar compounds include:
(R,R)-Formoterol Tartrate Impurity: A degradation product arising from the synthesis of (R,R)-Formoterol Tartrate.
Azithromycin Impurities: Various impurities identified in the synthesis and storage of Azithromycin.
These impurities share common characteristics, such as their formation during synthesis and their potential impact on the quality of the pharmaceutical product.
Propriétés
Formule moléculaire |
C23H27ClO7 |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23-/m1/s1 |
Clé InChI |
OBWASQILIWPZMG-JEOSHJBNSA-N |
SMILES isomérique |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |
SMILES canonique |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


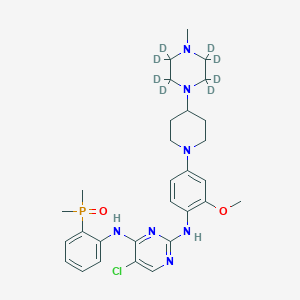
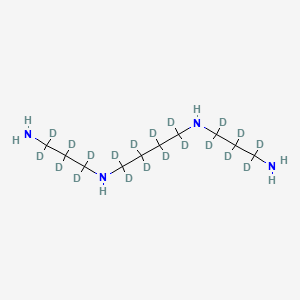


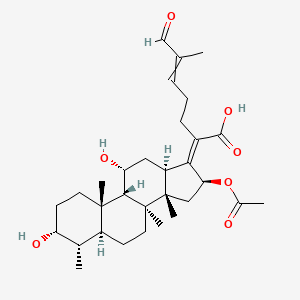

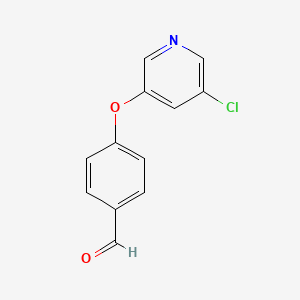
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)
![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)
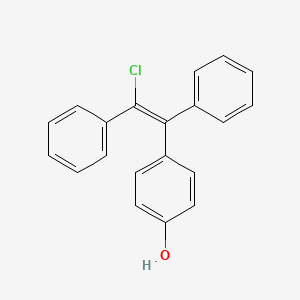

![5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid](/img/structure/B13856926.png)
